

Enantioselective Synthesis of (+)-Carbovir: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: (+)-Carbovir

Cat. No.: B1146969

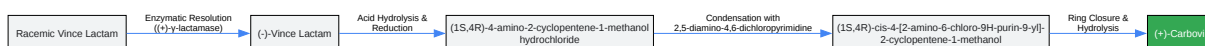
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Application Notes

This document provides a comprehensive protocol for the enantioselective synthesis of **(+)-Carbovir**, a potent antiviral agent. The synthesis commences with the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, to obtain the crucial chiral intermediate, (-)-Vince lactam. Subsequent steps involve the formation of a key chloropurine intermediate, followed by its conversion to the final product, **(+)-Carbovir**. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the synthetic pathway and experimental workflow. Adherence to standard laboratory safety procedures is imperative when carrying out these protocols.

Synthetic Pathway Overview

The enantioselective synthesis of **(+)-Carbovir** is a multi-step process that relies on the early establishment of chirality through enzymatic resolution. The overall synthetic route is depicted below.



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Caption: Synthetic pathway for **(+)-Carbovir**.

Experimental Protocols

Step 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This crucial step establishes the stereochemistry for the entire synthesis. The kinetic resolution is achieved using a (+)-γ-lactamase, which selectively hydrolyzes the (+)-enantiomer of the Vince lactam, leaving the desired (-)-enantiomer unreacted.^{[1][2]}

Materials:

- (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)
- (+)-γ-Lactamase (e.g., from *Microbacterium hydrocarbonoxydans*)^[1]
- Potassium phosphate buffer (pH 7.0)
- Dichloromethane (DCM)
- Sodium sulfate (anhydrous)

Procedure:

- Prepare a solution of racemic Vince lactam in potassium phosphate buffer.
- Add the (+)-γ-lactamase enzyme to the solution. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.
- Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (-)-Vince lactam.^[3]
- Once the desired conversion is reached, extract the unreacted (-)-Vince lactam from the aqueous phase with dichloromethane.

- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-Vince lactam.

Purification: The crude (-)-Vince lactam can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Parameter	Value	Reference
Enantiomeric Excess (e.e.)	>99%	[1][4]
Yield (theoretical max. 50%)	~49%	[4]

Step 2: Synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride

The enantiopure (-)-Vince lactam is converted to the corresponding amino alcohol hydrochloride.[5]

Materials:

- (-)-Vince lactam
- Hydrochloric acid (concentrated)
- Lithium aluminum hydride (LAH) or other suitable reducing agent
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether

Procedure:

- Reflux a solution of (-)-Vince lactam in aqueous hydrochloric acid to hydrolyze the lactam to the corresponding amino acid hydrochloride.
- After cooling, the solvent is removed under reduced pressure.
- The crude amino acid hydrochloride is then suspended in anhydrous THF.

- To this suspension, slowly add a solution of LAH in THF at 0 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
- The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
- The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude amino alcohol.
- The crude product is dissolved in a suitable solvent and treated with HCl (e.g., HCl in ether) to precipitate the hydrochloride salt.

Purification: The hydrochloride salt can be purified by recrystallization.

Parameter	Value	Reference
Yield	Not explicitly stated, but this is a standard transformation.	

Step 3: Synthesis of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

This step involves the condensation of the chiral amino alcohol hydrochloride with a substituted pyrimidine, followed by ring closure to form the purine ring system.^[6]

Materials:

- (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride
- 2,5-Diamino-4,6-dichloropyrimidine (DADCP)
- Sodium bicarbonate or other suitable base
- n-Butanol

- Triethyl orthoformate
- Sulfuric acid (catalytic amount)

Procedure:

- A mixture of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, DADCP, and sodium bicarbonate in n-butanol is heated at 95-100 °C for approximately 8-10 hours.[6]
- The reaction progress is monitored by LC.
- After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
- The filtrate is concentrated, and the residue is redissolved in n-butanol.
- Triethyl orthoformate and a catalytic amount of sulfuric acid are added, and the mixture is heated at 65-70 °C for about 6 hours to effect ring closure.[6]
- The reaction mixture is then worked up by neutralization and extraction with an organic solvent.

Purification: The product can be purified by column chromatography on silica gel.

Parameter	Value	Reference
Yield	~76% (for a related process)	[7]
HPLC Purity	>98%	[7]

Step 4: Synthesis of (+)-Carbovir

The final step is the conversion of the chloropurine intermediate to **(+)-Carbovir**. [8]

Materials:

- (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
- Aqueous base (e.g., sodium hydroxide) or acid

- Solvent (e.g., water, ethanol)

Procedure:

- The chloropurine intermediate is subjected to hydrolysis to replace the chloro group with a hydroxyl group, thus forming the guanine base.
- This can be achieved by heating the intermediate in an aqueous basic or acidic solution. The specific conditions (reagent, temperature, and reaction time) may vary.
- After the reaction is complete, the mixture is neutralized.
- The product, **(+)-Carbovir**, can be isolated by crystallization or chromatographic purification.

Purification: The final product is typically purified by recrystallization from a suitable solvent system.

Parameter	Value	Reference
Yield	Not explicitly stated in a consolidated manner.	
Enantiomeric Purity	High, determined by the purity of the starting chiral lactam.	

Quantitative Data Summary

Step	Product	Key Reagents	Typical Yield	Enantiomeric Excess (e.e.)
1	(-)-Vince Lactam	Racemic Vince Lactam, (+)- γ -Lactamase	~49%	>99%
2	(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride	(-)-Vince Lactam, HCl, LAH	-	-
3	(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol	Chiral amino alcohol, DADCP, Triethyl orthoformate	~76%	-
4	(+)-Carbovir	Chloropurine intermediate, Base/Acid	-	>99%

Yields can vary depending on the specific reaction conditions and scale.

Characterization Data

(-)-Vince Lactam:

- ^1H NMR and ^{13}C NMR: Spectral data are available in the literature and commercial sources. [\[9\]](#)[\[10\]](#)

(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride:

- Molecular Formula: $\text{C}_6\text{H}_{12}\text{ClNO}$ [\[11\]](#)
- Molecular Weight: 149.62 g/mol [\[11\]](#)
- CAS Number: 168960-19-8 [\[11\]](#)

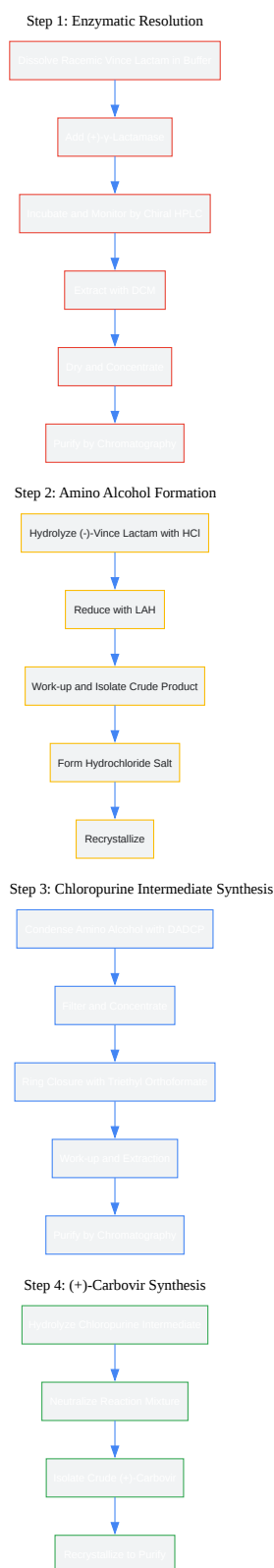
(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol:

- Molecular Formula: $C_{11}H_{12}ClN_5O$
- Molecular Weight: 265.70 g/mol
- 1H NMR and ^{13}C NMR: Detailed spectral data can be found in specialized publications.[\[12\]](#)
[\[13\]](#)[\[14\]](#)
- MS (LCMS MH^+): 287 (as the free base)[\[6\]](#)

(+)-Carbovir:

- Molecular Formula: $C_{11}H_{13}N_5O_2$
- Molecular Weight: 247.25 g/mol
- Spectroscopic Data: Consistent with literature values for the enantiomerically pure compound.

Experimental Workflow Diagram



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Caption: Experimental workflow for **(+)-Carbovir** synthesis.

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